molecular formula C11H15NO B14000179 2-Methyl-2-phenylbutanamide CAS No. 828-40-0

2-Methyl-2-phenylbutanamide

Cat. No.: B14000179
CAS No.: 828-40-0
M. Wt: 177.24 g/mol
InChI Key: NSZPPTPSGNBNMA-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylbutanamide is an organic compound with a molecular formula of C11H15NO It is a derivative of butanamide, where the butyl group is substituted with a methyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-phenylbutanoic acid with ammonia or an amine under dehydrating conditions to form the corresponding amide. This reaction typically requires a catalyst such as thionyl chloride or phosphorus trichloride to facilitate the dehydration process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-methyl-2-phenylbutanenitrile, followed by hydrolysis to yield the desired amide. This process can be optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields primary or secondary amines.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

2-Methyl-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    2-Phenylbutanamide: Lacks the methyl group on the butyl chain.

    2-Methylbutanamide: Lacks the phenyl group.

Uniqueness

2-Methyl-2-phenylbutanamide is unique due to the presence of both a methyl and a phenyl group on the butyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

828-40-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methyl-2-phenylbutanamide

InChI

InChI=1S/C11H15NO/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,12,13)

InChI Key

NSZPPTPSGNBNMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

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